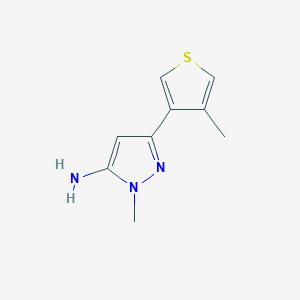![molecular formula C11H14N4O B13319185 4-((1H-Benzo[d][1,2,3]triazol-4-yl)methyl)morpholine](/img/structure/B13319185.png)
4-((1H-Benzo[d][1,2,3]triazol-4-yl)methyl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((1H-Benzo[d][1,2,3]triazol-4-yl)methyl)morpholine is a compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities, including antibacterial, antifungal, and antiviral properties. This particular compound features a morpholine ring, which is a six-membered ring containing both nitrogen and oxygen atoms. The combination of the triazole and morpholine moieties in a single molecule can result in unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1H-Benzo[d][1,2,3]triazol-4-yl)methyl)morpholine typically involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC), also known as the “click” reaction. This reaction is highly efficient and regioselective, producing 1,2,3-triazoles in high yields. The general synthetic route involves the following steps:
Preparation of Azide Precursor: The azide precursor can be synthesized from the corresponding halide through nucleophilic substitution with sodium azide.
Preparation of Alkyne Precursor: The alkyne precursor can be synthesized through various methods, including Sonogashira coupling or deprotection of a protected alkyne.
Click Reaction: The azide and alkyne precursors are reacted in the presence of a copper(I) catalyst, such as copper(I) bromide (CuBr) and a ligand like tris(benzyltriazolylmethyl)amine (TBTA), in a suitable solvent like dimethyl sulfoxide (DMSO) or water.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst loading, can further improve yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
4-((1H-Benzo[d][1,2,3]triazol-4-yl)methyl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the morpholine ring or the triazole moiety using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in an aqueous medium or potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF).
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides or hydroxylated derivatives, while reduction may produce reduced triazole or morpholine derivatives. Substitution reactions can result in various substituted triazole or morpholine compounds.
Scientific Research Applications
4-((1H-Benzo[d][1,2,3]triazol-4-yl)methyl)morpholine has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and antiviral properties.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-((1H-Benzo[d][1,2,3]triazol-4-yl)methyl)morpholine involves its interaction with specific molecular targets. For example, as an acetylcholinesterase inhibitor, the compound binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This results in increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission. The compound may also interact with other molecular targets, such as receptors or ion channels, depending on its specific structure and functional groups.
Comparison with Similar Compounds
Similar Compounds
4-((1H-Benzo[d][1,2,3]triazol-1-yl)methyl)morpholine: A similar compound with the triazole moiety at a different position.
4-((1H-1,2,3-Triazol-4-yl)methyl)morpholine: A compound with a different triazole isomer.
4-((1H-1,2,4-Triazol-4-yl)methyl)morpholine: A compound with a different triazole ring system.
Uniqueness
4-((1H-Benzo[d][1,2,3]triazol-4-yl)methyl)morpholine is unique due to the specific positioning of the triazole moiety and the presence of the morpholine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C11H14N4O |
|---|---|
Molecular Weight |
218.26 g/mol |
IUPAC Name |
4-(2H-benzotriazol-4-ylmethyl)morpholine |
InChI |
InChI=1S/C11H14N4O/c1-2-9(8-15-4-6-16-7-5-15)11-10(3-1)12-14-13-11/h1-3H,4-8H2,(H,12,13,14) |
InChI Key |
CHRWAIMUDNJXLK-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CC2=CC=CC3=NNN=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


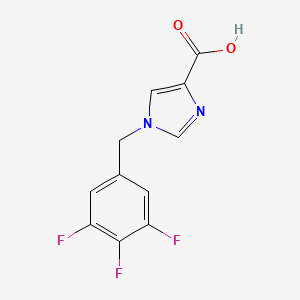
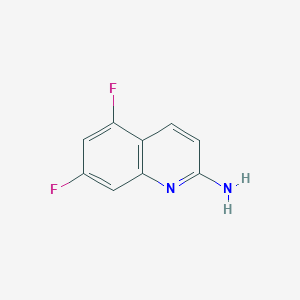
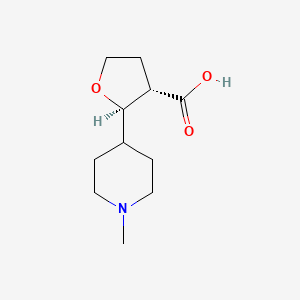
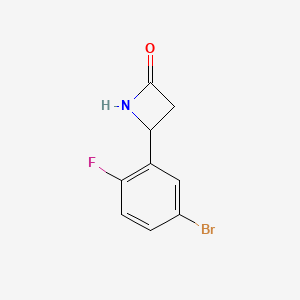
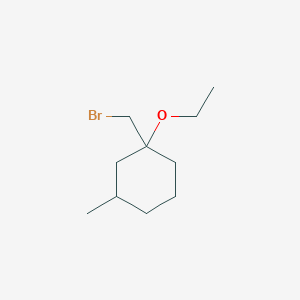
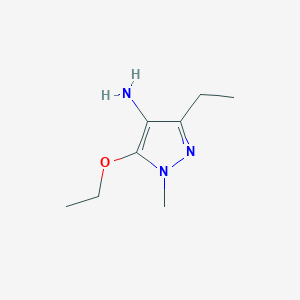
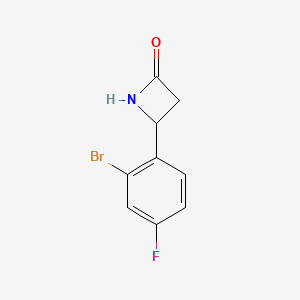


![2-{[(4-Methyl-1,3-thiazol-5-yl)methyl]amino}cyclohexan-1-ol](/img/structure/B13319155.png)
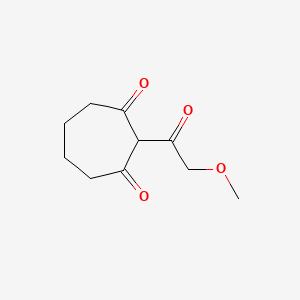
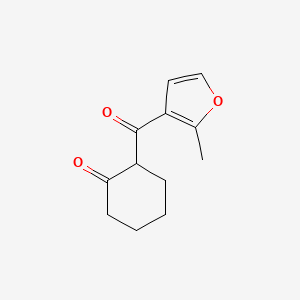
![5-[2-(Trifluoromethyl)phenyl]oxolane-2-carboxylic acid](/img/structure/B13319176.png)
